molecular formula C9H8IN3 B13056534 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B13056534
M. Wt: 285.08 g/mol
InChI Key: NXWCAOXMGHTXRB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a cyclopropyl group at position 5 and an iodine atom at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

5-cyclopropyl-3-iodo-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H8IN3/c10-9-8-7(12-13-9)4-3-6(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

NXWCAOXMGHTXRB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(NN=C3C=C2)I

Origin of Product

United States

Chemical Reactions Analysis

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . For instance, the iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Oxidation reactions can be carried out using reagents such as potassium permanganate, while reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine has a unique chemical structure that contributes to its biological activity. The presence of the cyclopropyl group and iodine substituent enhances its interaction with biological targets, making it a valuable candidate for further research.

Medicinal Chemistry

Kinase Inhibition:
One of the primary applications of this compound is in the development of kinase inhibitors. Kinases are crucial in various signaling pathways and are often implicated in cancer and other diseases. Research indicates that derivatives of pyrazolo[4,3-B]pyridine can effectively inhibit specific kinases, leading to potential treatments for cancer and inflammatory diseases .

Anticancer Activity:
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells . The compound's mechanism of action may involve the modulation of signaling pathways critical for cancer cell survival.

Biological Research

Neuroprotective Effects:
Recent studies suggest that pyrazolo[4,3-B]pyridine derivatives may possess neuroprotective effects. These compounds have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are common features in neurodegenerative diseases . This application highlights their potential use in treating conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity:
Another area of exploration is the antimicrobial properties of this compound. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains, suggesting its potential utility as a novel antimicrobial agent .

Synthesis and Development

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring followed by iodination and cyclopropanation reactions. This synthetic pathway is crucial for producing derivatives with enhanced biological activity.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryKinase inhibitors targeting cancer pathwaysDevelopment of novel cancer therapies
Biological ResearchNeuroprotective effects against oxidative stressPotential treatment for neurodegenerative diseases
Antimicrobial ActivityActivity against bacterial strainsDevelopment of new antimicrobial agents

Case Studies

Case Study 1: Kinase Inhibition
In a study focusing on the inhibition of tropomyosin receptor kinases (TRKs), several pyrazolo[4,3-B]pyridine derivatives were synthesized and evaluated. Among them, this compound showed promising results in inhibiting TRKA activity, demonstrating its potential as a therapeutic agent for cancers associated with TRK overexpression .

Case Study 2: Neuroprotection
Research conducted on the neuroprotective effects of pyrazolo[4,3-B]pyridine derivatives found that certain compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro. This study suggests that such compounds could be further developed into treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, leading to the inhibition of cancer cell growth . The compound’s unique structure allows it to selectively target TRKs, making it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogues of 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-b]pyridine, highlighting substituent variations and similarity scores derived from computational analysis ():

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
This compound 1330624-42-4 5-Cyclopropyl, 3-Iodo 1.00 (Reference) Potential kinase inhibitor
5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine [CAS Not Provided] 5-Chloro, 3-Iodo 0.56 Halogenated analogue; improved solubility
1H-Pyrazolo[4,3-b]pyridin-3-amine 202336-32-1 3-Amino 0.66 Hydrogen-bonding capability; bioactive scaffold
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine 1211516-09-4 6-Bromo, 3-Amino 0.63 Dual functionalization for drug design
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 2102409-10-7 5-Cyclopropyl, 3-Ethoxycarbonyl N/A Ester derivative; discontinued due to synthesis challenges

Key Differences and Implications

  • Halogen vs. However, iodine’s larger atomic radius and leaving-group capability make it more suitable for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry.
  • Cyclopropyl vs. This is critical for pharmacokinetic optimization in drug development .
  • Ester Derivatives : Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, though structurally related, was discontinued commercially, likely due to challenges in scalability or stability under basic/acidic conditions .

Biological Activity

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈IN₃ and a molecular weight of approximately 245.02 g/mol. Its structure features a pyrazole ring fused with a pyridine ring, with a cyclopropyl group and an iodine atom at specific positions contributing to its distinct chemical properties .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Iodination of Pyrazolo[4,3-B]pyridine Derivatives : This method involves the introduction of iodine at the 3-position of the pyrazolo ring.
  • Cyclopropyl Substitution : The cyclopropyl group can be incorporated through alkylation reactions.
  • Multi-step Synthesis : Utilizing different synthetic pathways to construct the bicyclic structure effectively.

Biological Activity

Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit significant biological activities, particularly as inhibitors in various signaling pathways. Notably, this compound has shown promise in several areas:

Inhibition of TBK1

A related compound in the pyrazolo[4,3-B]pyridine series demonstrated potent inhibition of TANK-binding kinase 1 (TBK1), with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling in immune cells, suggesting potential applications in immune-related diseases and cancer therapy .

Antiproliferative Activity

In vitro studies have shown that derivatives of pyrazolo[4,3-b]pyridines exhibit antiproliferative effects on various cancer cell lines. For instance, certain derivatives have demonstrated micromolar antiproliferative effects on cell lines such as A172, U87MG, A375, and Panc0504 . The structural modifications in these compounds may enhance their selectivity and potency against specific cancer targets.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies. These studies analyze how changes in the chemical structure affect biological activity. Key findings include:

Compound NameStructural FeaturesIC50 ValueBiological Activity
This compoundCyclopropyl group; iodine at position 3TBDPotential TBK1 inhibitor
5-Methyl-1H-pyrazolo[4,3-b]pyridineMethyl group at position 5; no iodineTBDVaries in lipophilicity
3-Iodo-1H-pyrazolo[3,4-b]pyridineIodine at position 3; lacks cyclopropyl groupTBDDifferent biological activity

The unique combination of substituents in this compound enhances its biological activity compared to other similar compounds.

Case Studies

Recent studies have highlighted the potential applications of pyrazolo[4,3-b]pyridines in drug discovery:

  • Cancer Therapy : A study identified a derivative that selectively inhibits cyclin-dependent kinases (CDKs), showing IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against cancer cells .
  • Immune Response Modulation : Another study reported that certain derivatives could modulate immune responses by inhibiting TBK1 signaling pathways. This suggests applications in treating autoimmune diseases and enhancing anti-tumor immunity .

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